molecular formula C22H14F2N2O3 B2870699 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 847409-29-4

3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Katalognummer B2870699
CAS-Nummer: 847409-29-4
Molekulargewicht: 392.362
InChI-Schlüssel: STALRUAJZJVOMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as Compound 1, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of benzofuran-2-carboxamide derivatives, which have been shown to possess a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in various disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 have been extensively investigated in vitro and in vivo. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 in laboratory experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in various disease processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the investigation of its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 and to better understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 involves the reaction of 3-fluorobenzoic acid with 4-fluoroaniline to form 3-(3-fluorobenzamido)-4-fluoroaniline. This intermediate is then reacted with 2-hydroxybenzaldehyde to give the final product, 3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide. The synthesis of this compound has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

3-(3-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have also investigated the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

3-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-14-8-10-16(11-9-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-4-3-5-15(24)12-13/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STALRUAJZJVOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.